molecular formula C10H8F3N3S B2730516 2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 339106-47-7

2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B2730516
CAS RN: 339106-47-7
M. Wt: 259.25
InChI Key: RCZHLILIWIAXGX-UHFFFAOYSA-N
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Description

Compounds with a triazole ring, which includes “2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione”, are often used in medicinal chemistry due to their diverse biological activities . The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylated compounds, including those with a triazole ring, have found extensive use in the agrochemical industry . For instance, Fluazifop-butyl, a trifluoromethylpyridine derivative, was the first of its kind introduced to the agrochemical market. Since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylated compounds are also prevalent in the pharmaceutical industry. Over the past 20 years, 19 FDA-approved drugs containing the trifluoromethyl group have been developed . These drugs treat a variety of diseases and disorders, demonstrating the versatility and importance of trifluoromethylated compounds in medicinal chemistry .

Antitumor Agents

Some trifluoromethylated compounds have shown potential as antitumor agents . For example, the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents has been reported using trifluoromethylphenyl vinylboronic acid .

Anti-inflammatory Medications

Pyrazoles, which are similar to triazoles, have potential applications as anti-inflammatory medications . Given the structural similarity, it’s plausible that trifluoromethylated triazoles could also have anti-inflammatory properties .

Pesticides

Trifluoromethylated compounds, including those with a triazole ring, are used as pesticides . Their unique physicochemical properties make them effective for protecting crops from pests .

Extraction of Metal Ions

Some trifluoromethylated compounds have been used in the extraction of metal ions . For example, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide has been used for the selective extraction and spectrophotometric determination of Ni2+ ions in natural water .

Suzuki-Miyaura Cross-Coupling Reactions

Trifluoromethylphenyl vinylboronic acid, a compound similar to the ones , has been used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryls, an important class of compounds in medicinal chemistry .

Cobalt-Catalyzed Coupling Reactions

Trifluoromethylphenyl vinylboronic acid has also been used in cobalt-catalyzed coupling reactions . These reactions are useful for creating carbon-carbon bonds, a fundamental process in organic chemistry .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione” is not available, similar compounds often interact with various enzymes and receptors .

properties

IUPAC Name

2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c1-15-9(17)16(6-14-15)8-4-2-3-7(5-8)10(11,12)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZHLILIWIAXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)N(C=N1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

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